molecular formula C11H14BBrO3 B12863030 2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

Cat. No.: B12863030
M. Wt: 284.94 g/mol
InChI Key: WLBFGUUIZGNOGB-UHFFFAOYSA-N
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Description

2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is an organoboron compound that features a bromine atom and a boron-containing dioxaborinane ring attached to a phenol group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol typically involves the reaction of 2-bromo-4-hydroxyphenylboronic acid with neopentyl glycol. The reaction is carried out under anhydrous conditions, often using a dehydrating agent to facilitate the formation of the dioxaborinane ring .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol primarily undergoes substitution reactions, particularly in the context of Suzuki–Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the phenyl group of the compound and various aryl or vinyl halides .

Common Reagents and Conditions

Major Products

The major products formed from these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol is unique due to its combination of a bromine atom, a phenol group, and a boron-containing dioxaborinane ring. This unique structure allows it to participate in specific cross-coupling reactions, making it a valuable reagent in organic synthesis .

Properties

Molecular Formula

C11H14BBrO3

Molecular Weight

284.94 g/mol

IUPAC Name

2-bromo-4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)phenol

InChI

InChI=1S/C11H14BBrO3/c1-11(2)6-15-12(16-7-11)8-3-4-10(14)9(13)5-8/h3-5,14H,6-7H2,1-2H3

InChI Key

WLBFGUUIZGNOGB-UHFFFAOYSA-N

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC(=C(C=C2)O)Br

Origin of Product

United States

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